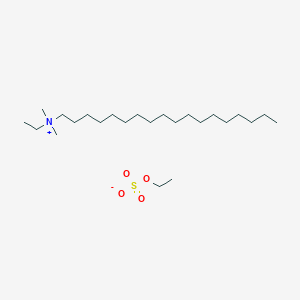![molecular formula C15H38O3Si3 B093726 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane CAS No. 17940-81-7](/img/structure/B93726.png)
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane is an organosilicon compound with the molecular formula C15H38O3Si3 and a molecular weight of 350.72 g/mol. This compound is characterized by its three silicon atoms, which are bonded to oxygen and carbon atoms, forming a unique structure that imparts specific chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where the trimethylsiloxy groups are replaced by other functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups such as alcohols and amines.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: The compound is employed in the manufacture of specialty chemicals and materials, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane involves its ability to interact with various molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, thereby influencing their chemical reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to act as a protecting group or a precursor in synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
5-Ethyl 2,2,8,8-tetramethyl-5-[[(trimethylsil)oxy]methyl]-3,7-dioxa-2,8-disilanonane can be compared with other similar organosilicon compounds, such as:
1,2-Bis(trimethylsiloxy)ethane: This compound has a similar structure but with two silicon atoms instead of three.
Trimethylsilyl chloride: A simpler organosilicon compound used in similar synthetic applications.
Hexamethyldisiloxane: Another organosilicon compound with different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2,2-bis(trimethylsilyloxymethyl)butoxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H38O3Si3/c1-11-15(12-16-19(2,3)4,13-17-20(5,6)7)14-18-21(8,9)10/h11-14H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPBXYSZYMYEMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO[Si](C)(C)C)(CO[Si](C)(C)C)CO[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H38O3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-5-[[5-(bromomethyl)-4-ethyl-3-methyl-2H-pyrrol-2-ylidene]methyl]-4-ethyl-3-methyl-1H-pyrrole](/img/structure/B93643.png)













